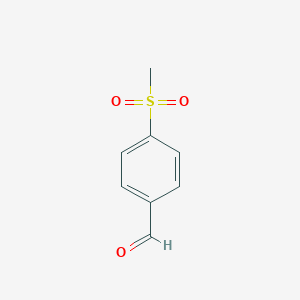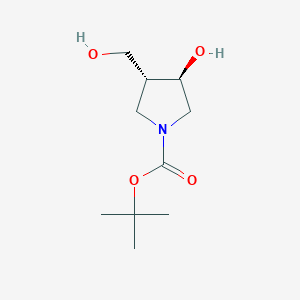
(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral molecule significant in organic chemistry and pharmaceuticals due to its structural uniqueness and potential as an intermediate in synthesizing various bioactive molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, closely related to the compound , involves several key steps starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021). Additionally, enantioselective nitrile anion cyclization has been highlighted as an efficient method for synthesizing N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of synthesis approaches (Chung et al., 2005).
Molecular Structure Analysis
X-ray crystallography and DFT analyses reveal the molecular structure and stabilization mechanisms within similar compounds. For instance, intramolecular hydrogen bonding plays a critical role in stabilizing the molecular structure of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives (Çolak et al., 2021).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, which shows that pyrrolidine derivatives participate in various chemical reactions, including acylation, hydrolysis, and carbonyl reduction, leading to a range of metabolites with different functional groups (Yoo et al., 2008).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chiral Building Blocks
The compound and its derivatives are pivotal in asymmetric synthesis, serving as chiral building blocks for constructing biologically active molecules. For example, studies have described the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a process that involves a nitrile anion cyclization strategy. This method has been highlighted for its efficiency in producing chiral pyrrolidine compounds with high diastereoselectivity and enantioselectivity, making it a valuable tool in the synthesis of complex organic molecules (Chung et al., 2005).
Enantioselective and Diastereoselective Reactions
The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been reported, showcasing the compound's role in facilitating enantioselective and diastereoselective reactions. These reactions are crucial for creating compounds with specific stereochemical configurations, which can significantly impact their biological activity and pharmacological properties (Boev et al., 2015).
Intercalating Nucleic Acids (INAs)
The compound has been utilized in the synthesis of intercalating nucleic acids (INAs), which are modified oligonucleotides with potential applications in gene regulation and therapeutic interventions. The incorporation of specific moieties into oligodeoxynucleotides (ODN) to form INAs can induce changes in the stability of DNA and RNA duplexes, offering insights into the molecular interactions and stability of nucleic acid structures (Filichev & Pedersen, 2003).
Synthesis of Bioactive Molecules
The compound is a key intermediate in the synthesis of various bioactive molecules. A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an important intermediate for constructing diverse bioactive compounds, has been achieved through asymmetric 1,3-dipolar cycloaddition. This synthesis route emphasizes the compound's role in facilitating the production of molecules with potential pharmaceutical applications (Kotian et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWKRUNXOFBPE-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

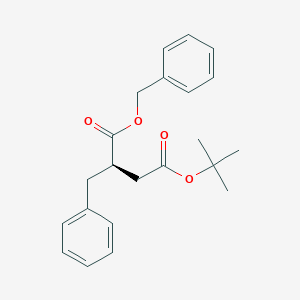
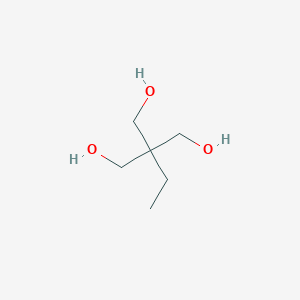

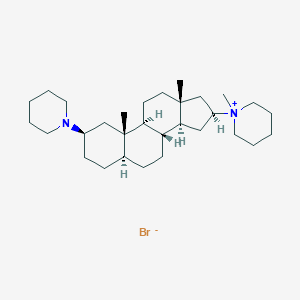
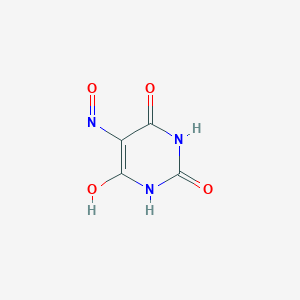



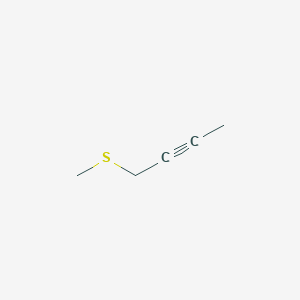
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)


